molecular formula C17H16ClFN2O2 B180815 N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide CAS No. 5356-42-3

N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide

Cat. No. B180815
CAS RN: 5356-42-3
M. Wt: 334.8 g/mol
InChI Key: XFQCAJCOBGYLHK-UHFFFAOYSA-N
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Description

N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide, also known as Cmpd-1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been well characterized.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide involves the inhibition of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of many client proteins, including those involved in cell growth and survival. By inhibiting Hsp90, N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide disrupts the function of these client proteins, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and immune response. It has also been shown to modulate the activity of certain ion channels in the brain, suggesting potential applications in neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide is its specificity for Hsp90, which reduces the potential for off-target effects. In addition, its small size makes it easy to administer in vitro and in vivo experiments. However, one limitation of N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide is its relatively low potency compared to other Hsp90 inhibitors. This may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for the study of N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide. One direction is the development of more potent derivatives of N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide that may be more effective in cancer treatment. Another direction is the investigation of N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide in combination with other cancer therapies to enhance its effectiveness. Finally, the potential applications of N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide in other disease areas, such as neurological disorders, warrant further investigation.
Conclusion:
In conclusion, N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide is a promising small molecule inhibitor that has shown potential for use in cancer treatment. Its mechanism of action has been well characterized, and it has been shown to have other biochemical and physiological effects. While it has some limitations, its specificity and ease of administration make it a valuable tool for scientific research. Further investigation of N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide in cancer treatment and other disease areas is warranted.

Synthesis Methods

The synthesis of N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide involves several steps, including the reaction of 3-chloro-2-morpholin-4-yl-phenylamine with 3-fluoro-benzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been described in detail in several publications and has been successfully replicated in various laboratories.

Scientific Research Applications

N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide may be a promising candidate for the development of new cancer therapies.

properties

CAS RN

5356-42-3

Product Name

N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide

Molecular Formula

C17H16ClFN2O2

Molecular Weight

334.8 g/mol

IUPAC Name

N-(3-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide

InChI

InChI=1S/C17H16ClFN2O2/c18-14-5-2-6-15(16(14)21-7-9-23-10-8-21)20-17(22)12-3-1-4-13(19)11-12/h1-6,11H,7-10H2,(H,20,22)

InChI Key

XFQCAJCOBGYLHK-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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